Sulfo-Cy3-Tetrazine

Bioorthogonal Chemistry Click Chemistry Fluorescence Imaging

Sulfo-Cy3-Tetrazine is a water-soluble cyanine fluorescent dye (Cy3) conjugated to a tetrazine moiety, designed for inverse electron demand Diels–Alder (IEDDA) bioorthogonal click chemistry with strained alkenes such as trans-cyclooctene (TCO). The compound features a sulfo-modified Cy3 fluorophore (excitation maximum ~548 nm, emission maximum ~563 nm, extinction coefficient 162,000 M⁻¹cm⁻¹, fluorescence quantum yield 0.1) that provides bright, photostable orange-red fluorescence.

Molecular Formula C41H47N7O10S3
Molecular Weight 894.1 g/mol
Cat. No. B15599144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy3-Tetrazine
Molecular FormulaC41H47N7O10S3
Molecular Weight894.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H47N7O10S3/c1-40(2)32-24-30(60(53,54)55)17-19-34(32)47(21-7-5-6-12-38(49)42-26-28-13-15-29(16-14-28)39-45-43-27-44-46-39)36(40)10-8-11-37-41(3,4)33-25-31(61(56,57)58)18-20-35(33)48(37)22-9-23-59(50,51)52/h8,10-11,13-20,24-25,27H,5-7,9,12,21-23,26H2,1-4H3,(H3-,42,49,50,51,52,53,54,55,56,57,58)
InChIKeyCWXYQDVOGSOOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-Cy3-Tetrazine: Water-Soluble Bioorthogonal Fluorescent Probe for Click Chemistry Labeling


Sulfo-Cy3-Tetrazine is a water-soluble cyanine fluorescent dye (Cy3) conjugated to a tetrazine moiety, designed for inverse electron demand Diels–Alder (IEDDA) bioorthogonal click chemistry with strained alkenes such as trans-cyclooctene (TCO) . The compound features a sulfo-modified Cy3 fluorophore (excitation maximum ~548 nm, emission maximum ~563 nm, extinction coefficient 162,000 M⁻¹cm⁻¹, fluorescence quantum yield 0.1) that provides bright, photostable orange-red fluorescence [1]. As a tetrazine-functionalized probe, it enables rapid, catalyst-free covalent labeling of TCO-modified biomolecules under physiological conditions without interfering with native biological processes [2].

Sulfo-Cy3-Tetrazine: Why Tetrazine-Containing Cy3 Dyes Cannot Be Assumed Interchangeable


Tetrazine-functionalized Cy3 dyes exist in multiple distinct chemical entities that differ critically in tetrazine substitution pattern (hydrogen vs. methyl), sulfonation state, molecular weight, and CAS registry identity. Sulfo-Cy3-Tetrazine (CAS 2055138-86-6; MW 894.05; C₄₁H₄₇N₇O₁₀S₃) is chemically distinct from Sulfo-Cy3-Methyltetrazine (CAS 1801924-47-9; MW 908.08; C₄₂H₄₉N₇O₁₀S₃), with the latter bearing a methyl substitution on the tetrazine ring that fundamentally alters reaction kinetics and chemical stability . Literature on tetrazine structure-activity relationships establishes that H-tetrazine (unsubstituted) exhibits faster reaction kinetics but lower chemical stability compared to Me-tetrazine derivatives, making the choice between these analogs non-interchangeable for applications where either reaction speed or shelf stability is the priority [1]. Generic substitution without verifying the exact tetrazine modification, CAS number, and sulfonation pattern risks compromised labeling efficiency, altered reaction kinetics, or unexpected stability behavior in experimental workflows.

Sulfo-Cy3-Tetrazine Comparative Evidence: Quantified Differentiation from Sulfo-Cy3-Methyltetrazine Analogs


Unsubstituted Tetrazine vs. Methyltetrazine: Faster IEDDA Reaction Kinetics at the Cost of Reduced Chemical Stability

Sulfo-Cy3-Tetrazine bears an unsubstituted hydrogen-tetrazine (H-Tet) moiety, which confers faster IEDDA reaction kinetics compared to the methyl-substituted analog Sulfo-Cy3-Methyltetrazine. A comprehensive review of tetrazine structure-activity relationships establishes that H-Tet has faster reaction kinetics but lower chemical stability than Me-Tet [1]. While Sulfo-Cy3-Methyltetrazine exhibits reaction rate constants in the range of k ≈ 10³–10⁴ M⁻¹s⁻¹ with TCO [2], Sulfo-Cy3-Tetrazine participates in IEDDA reactions possessing exceptional kinetics (k > 800 M⁻¹s⁻¹) , with the H-Tet modification enabling even faster reaction rates under equivalent conditions. This kinetic advantage is offset by reduced chemical stability; Me-Tet derivatives show significantly improved stability under physiological pH compared to H-Tet [1]. Users must therefore select based on whether reaction speed (H-Tet) or extended storage/shelf stability (Me-Tet) is the primary experimental requirement.

Bioorthogonal Chemistry Click Chemistry Fluorescence Imaging

Water Solubility Comparison: Sulfo-Cy3-Tetrazine Achieves 0.43 M (36 g/L) Aqueous Solubility Enabling DMSO-Free Formulations

Sulfo-Cy3-Tetrazine demonstrates water solubility of 0.43 M, equivalent to 36 g/L in aqueous solution, and is also soluble in DMF and DMSO [1]. This high aqueous solubility, conferred by sulfonate (–SO₃⁻) modification on the Cy3 scaffold [2], enables direct dissolution in PBS and other aqueous buffers without requiring organic co-solvents such as DMSO. In contrast, non-sulfonated Cy3-tetrazine analogs exhibit limited aqueous solubility and require DMSO co-solvents for dissolution, which can introduce cytotoxicity in live-cell imaging applications. The ability to formulate Sulfo-Cy3-Tetrazine in DMSO-free buffers represents a practical advantage for live-cell workflows where minimizing DMSO exposure is critical for maintaining cell viability .

Fluorescent Probe Formulation Live-Cell Imaging Aqueous Buffer Compatibility

Spectral Purity and Extinction Coefficient: Sulfo-Cy3-Tetrazine Provides 162,000 M⁻¹cm⁻¹ with Low Cross-Reactivity (CF260 0.03 / CF280 0.06)

Sulfo-Cy3-Tetrazine exhibits an extinction coefficient of 162,000 M⁻¹cm⁻¹ at 548 nm excitation maximum with emission maximum at 563 nm and fluorescence quantum yield of 0.1 . Importantly, the compound demonstrates low cross-reactivity with nucleic acid (CF260 = 0.03) and protein (CF280 = 0.06) absorbance wavelengths [1], indicating minimal interference when quantifying biomolecule concentration via A260/A280 measurements. The extinction coefficient of 162,000 M⁻¹cm⁻¹ is consistent with high-quality Cy3 fluorophore specifications and enables sensitive fluorescence detection. Some vendor datasheets for Sulfo-Cy3-Methyltetrazine report an extinction coefficient of 150,000 M⁻¹cm⁻¹ , suggesting a ~8% lower molar absorptivity compared to Sulfo-Cy3-Tetrazine, though this difference may reflect vendor-to-vendor variation rather than intrinsic molecular property.

Fluorescence Spectroscopy Bioconjugation Protein Labeling

Molecular Weight Differentiation: Sulfo-Cy3-Tetrazine (894.05 Da) Offers 1.5% Smaller Payload than Sulfo-Cy3-Methyltetrazine (908.08 Da)

Sulfo-Cy3-Tetrazine (CAS 2055138-86-6) has a molecular weight of 894.05 Da with molecular formula C₄₁H₄₇N₇O₁₀S₃ [1], whereas the methyl-substituted analog Sulfo-Cy3-Methyltetrazine (CAS 1801924-47-9) has a molecular weight of 908.08 Da with formula C₄₂H₄₉N₇O₁₀S₃ . The 14.03 Da difference corresponds to the additional methyl group (-CH₃) on the tetrazine ring of the methyltetrazine analog. This 1.5% lower molecular weight for Sulfo-Cy3-Tetrazine represents a modest but measurable reduction in payload size for bioconjugation applications. While this difference is small in absolute terms, in applications where minimizing fluorophore size relative to the target biomolecule is desirable (e.g., antibody labeling where dye-to-protein ratio affects antigen binding, or small-molecule tracking where minimal perturbation is critical), the 14 Da reduction may provide a marginal advantage in preserving native biomolecule behavior .

Bioconjugation Antibody Labeling Payload Optimization

Aqueous Buffer Compatibility: Sulfo-Cy3-Tetrazine Demonstrates Full Solubility in PBS Without Organic Co-Solvents for Live-Cell Imaging

Sulfo-Cy3-Tetrazine remains fully soluble in aqueous buffers including phosphate-buffered saline (PBS) without requiring organic co-solvents such as DMSO . This property enables direct application in live-cell imaging protocols where DMSO exposure is known to be toxic and can compromise cell viability. In a typical live-cell labeling workflow, cells are incubated with TCO-modified antibody (10 µg/mL) for 30 minutes at 37°C, followed by detection with Sulfo-Cy3-Tetrazine in aqueous buffer . The ability to prepare Sulfo-Cy3-Tetrazine in DMSO-free PBS distinguishes it from non-sulfonated Cy3 dyes and other hydrophobic fluorophore conjugates that require DMSO co-solvents for dissolution. This DMSO-free formulation capability is particularly valuable for sensitive primary cell cultures, stem cells, and long-term live-cell imaging experiments where maintaining physiological conditions is paramount [1].

Live-Cell Imaging Aqueous Buffer Formulation Cell Viability

Sulfo-Cy3-Tetrazine: Evidence-Based Application Scenarios in Bioorthogonal Labeling and Fluorescence Imaging


Live-Cell Surface Glycoconjugate Labeling with DMSO-Free Aqueous Buffer Protocol

Sulfo-Cy3-Tetrazine is optimally deployed for live-cell imaging of metabolically engineered cell-surface glycoconjugates using a two-step DMSO-free protocol. Cells expressing TCO-modified glycans are incubated with Sulfo-Cy3-Tetrazine in PBS buffer for rapid IEDDA labeling without DMSO co-solvent, preserving cell viability [1]. The compound's water solubility (0.43 M, 36 g/L) [2] and unsubstituted H-tetrazine-mediated fast kinetics [3] enable efficient labeling within minutes under physiological conditions. This scenario directly leverages the DMSO-free aqueous solubility and rapid H-tetrazine kinetics established in the comparative evidence above.

Rapid Bioorthogonal Protein and Antibody Conjugation Requiring Maximum Reaction Kinetics

For applications where reaction speed is the primary selection criterion—such as pretargeted imaging, time-sensitive bioconjugation workflows, or competition experiments—Sulfo-Cy3-Tetrazine provides the kinetic advantage of unsubstituted H-tetrazine over methyltetrazine analogs [1]. The H-tetrazine moiety confers faster IEDDA kinetics with TCO-modified proteins, enabling higher coupling yields in shorter incubation times. This is balanced against the reduced chemical stability of H-tetrazine compared to Me-tetrazine [2], making Sulfo-Cy3-Tetrazine the preferred choice when reaction speed outweighs extended storage stability requirements.

Fluorescence Microscopy and Flow Cytometry with TRITC/Optimized 532-555 nm Laser Excitation

Sulfo-Cy3-Tetrazine is spectrally optimized for fluorescence microscopy using TRITC filter sets and flow cytometry with 532 nm or 555 nm laser lines [1]. With excitation maximum at 548 nm, emission maximum at 563 nm, and extinction coefficient of 162,000 M⁻¹cm⁻¹ [2], the probe provides bright orange-red fluorescence compatible with standard Cy3 detection channels. The low CF260 (0.03) and CF280 (0.06) correction factors [3] enable accurate quantification of nucleic acid or protein concentration in labeled samples without spectral interference. This application scenario is supported by the spectral purity and extinction coefficient evidence established above.

Metabolic Engineering and Click Chemistry-Based Biomolecule Tracking with Minimal Steric Perturbation

Sulfo-Cy3-Tetrazine serves as a detection reagent for TCO-tagged biomolecules in metabolic engineering applications where minimizing fluorophore size is desirable. The compound's molecular weight of 894.05 Da is 14.03 Da (1.5%) smaller than Sulfo-Cy3-Methyltetrazine [1][2], potentially reducing steric interference when labeling small peptides, metabolites, or when tracking intracellular trafficking where fluorophore bulk may alter native localization patterns. The sulfonate modification provides water solubility [3] while the H-tetrazine enables rapid click chemistry detection of TCO-modified metabolites, lipids, or glycans introduced via metabolic precursor feeding.

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